
Cediranib
Vue d'ensemble
Description
Il est développé par AstraZeneca comme un agent chimiothérapeutique anticancéreux potentiel pour l'administration orale . Le cédiranib est une petite molécule de formule chimique C25H27FN4O3 et d'une masse molaire de 450,514 g/mol . Il est conçu pour inhiber la croissance de nouveaux vaisseaux sanguins dont les tumeurs ont besoin pour se développer et se propager.
Méthodes De Préparation
La synthèse du cédiranib implique plusieurs étapes clés. L'une des principales voies de synthèse comprend la réaction de condensation entre la 6-méthoxy-7-(3-pyrrolidine-1-yl-propoxy)-3,4-dihydroquinazoline-4-cétone et le 4-fluoro-5-hydroxy-2-méthylindole . Cette réaction est généralement effectuée dans des conditions contrôlées pour garantir un rendement élevé et une pureté élevée du produit final. Les méthodes de production industrielle se concentrent sur l'optimisation de ces conditions réactionnelles pour améliorer la qualité du produit et l'économie atomique .
Analyse Des Réactions Chimiques
Le cédiranib subit diverses réactions chimiques, notamment :
Oxydation : Le cédiranib peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du cédiranib, modifiant potentiellement ses propriétés pharmacologiques.
Substitution : Le cédiranib peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent entraîner divers analogues substitués du cédiranib .
4. Applications de la Recherche Scientifique
Le cédiranib a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Le cédiranib est utilisé comme composé modèle dans des études sur l'inhibition du récepteur du facteur de croissance endothélial vasculaire et les voies biochimiques associées.
Biologie : Il est utilisé dans la recherche sur l'angiogenèse, le processus par lequel de nouveaux vaisseaux sanguins se forment à partir de vaisseaux préexistants, ce qui est crucial à la fois dans le développement normal et dans les états pathologiques.
Médecine : Le cédiranib est étudié comme traitement de divers cancers, notamment le cancer du foie, le cancer du poumon non à petites cellules avancé et le cancer colorectal avancé.
5. Mécanisme d'Action
Le cédiranib exerce ses effets en inhibant les tyrosine kinases du récepteur du facteur de croissance endothélial vasculaire. En formant un blocage à ces récepteurs, le cédiranib limite la croissance de nouveaux vaisseaux sanguins, qui sont essentiels pour soutenir la croissance tumorale . Cette inhibition prive les cellules tumorales de nutriments, ralentit ou arrête leur croissance et améliore potentiellement l'efficacité d'autres traitements . Les cibles moléculaires du cédiranib comprennent les récepteurs du facteur de croissance endothélial vasculaire 1, 2 et 3, qui jouent un rôle clé dans l'angiogenèse .
Applications De Recherche Scientifique
2.1. Ovarian Cancer
Cediranib has been investigated extensively in the treatment of ovarian cancer, particularly in patients with recurrent disease.
- Study Overview : A phase II trial evaluated this compound's efficacy as a single agent in platinum-resistant recurrent ovarian cancer.
- Results : The study reported an objective response rate of 15.3% with a median progression-free survival (PFS) of 5.1 months and overall survival (OS) of 13.2 months among heavily pretreated patients .
Study | Objective Response Rate | Median PFS | Median OS |
---|---|---|---|
Phase II Trial | 15.3% | 5.1 months | 13.2 months |
2.2. Endometrial Cancer
In a separate phase II study focusing on recurrent endometrial cancer, this compound demonstrated promising results.
- Study Overview : The study enrolled patients to assess the activity and tolerability of this compound.
- Results : A partial response was observed in 12.5% of patients, with a median PFS of 3.65 months and OS of 12.5 months .
Study | Objective Response Rate | Median PFS | Median OS |
---|---|---|---|
Phase II Trial | 12.5% | 3.65 months | 12.5 months |
2.3. Pediatric Applications
This compound has also been studied in pediatric populations, particularly for metastatic alveolar soft part sarcoma (ASPS).
- Study Overview : A phase II trial aimed to evaluate the efficacy of this compound in children with metastatic ASPS.
- Results : The study found that the pediatric dosing was approximately 30% lower than adult dosing, which may have contributed to a lack of significant response .
Combination Therapies
This compound's potential is further enhanced when combined with other therapeutic agents.
3.1. Combination with Olaparib
A notable study examined the combination of this compound with olaparib in non-germline BRCA-mutated ovarian cancer patients.
- Results : This combination therapy showed an objective response rate of 15.6%, indicating that it may provide benefits for patients who have limited treatment options .
Safety and Tolerability
Across various studies, this compound has been generally well tolerated, with manageable side effects:
Mécanisme D'action
Cediranib exerts its effects by inhibiting the vascular endothelial growth factor receptor tyrosine kinases. By forming a blockade at these receptors, this compound limits the growth of new blood vessels, which are essential for supporting tumor growth . This inhibition starves tumor cells of nutrients, slowing or halting their growth and potentially improving the efficacy of other treatments . The molecular targets of this compound include vascular endothelial growth factor receptors 1, 2, and 3, which play key roles in angiogenesis .
Comparaison Avec Des Composés Similaires
Le cédiranib est souvent comparé à d'autres inhibiteurs du récepteur du facteur de croissance endothélial vasculaire, tels que :
Bevacizumab : Un anticorps monoclonal qui inhibe le facteur de croissance endothélial vasculaire A.
Sunitinib : Une petite molécule qui inhibe plusieurs tyrosine kinases réceptrices, y compris les récepteurs du facteur de croissance endothélial vasculaire.
Sorafenib : Une autre petite molécule qui cible plusieurs kinases, y compris les récepteurs du facteur de croissance endothélial vasculaire.
La singularité du cédiranib réside dans sa forte puissance et sa sélectivité pour les récepteurs du facteur de croissance endothélial vasculaire, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse . Sa biodisponibilité orale et sa capacité à inhiber les trois récepteurs du facteur de croissance endothélial vasculaire le distinguent des autres composés similaires .
Activité Biologique
Cediranib is a potent oral inhibitor of vascular endothelial growth factor (VEGF) signaling, primarily targeting all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and exhibiting additional activity against c-Kit. This compound has garnered significant attention for its antitumor and antiangiogenic properties across various cancer types. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by inhibiting the tyrosine kinase activity of VEGFRs, which are critical for angiogenesis—the formation of new blood vessels from pre-existing ones. The inhibition of VEGFR signaling disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis.
- IC50 Values :
- VEGFR-2: <1 nM
- VEGFR-1: 5 nM
- VEGFR-3: ≤3 nM
- c-Kit: 2 nM
These values indicate this compound's high potency as a VEGF signaling inhibitor, particularly in endothelial cells where it significantly reduces proliferation in response to VEGF stimulation (IC50 = 0.4 nM) .
Preclinical Studies
In preclinical models, this compound has demonstrated significant antitumor effects. For instance, a study using the murine renal cell carcinoma (RENCA) model showed:
- Tumor Volume Reduction : this compound treatment resulted in a 42-50% reduction in tumor size after 8 to 12 days.
- Microvessel Density (MVD) : A 30-55% decrease in MVD was observed compared to controls.
- Biomarkers : Plasma levels of soluble VEGF receptor-2 (sVEGFR-2) decreased significantly over time in treated mice, suggesting its potential as a surrogate marker for treatment efficacy .
Phase II Studies
This compound has been evaluated in several Phase II clinical trials:
- Gastrointestinal Stromal Tumors (GIST) :
-
Recurrent Glioblastoma :
- A Phase III trial compared this compound monotherapy and its combination with lomustine against lomustine alone.
- Although it did not meet its primary endpoint for progression-free survival (PFS), secondary endpoints showed potential benefits such as improved neurologic status and corticosteroid-sparing effects .
Summary of Clinical Findings
Study Type | Cancer Type | Dose | Primary Endpoint | Results Summary |
---|---|---|---|---|
Phase II | GIST | 45 mg/day | Antitumor activity via PET | Evidence of antitumor activity; manageable toxicity |
Phase III | Recurrent Glioblastoma | Monotherapy: 30 mg; Combination: 20 mg + Lomustine | PFS | Did not meet primary endpoint; clinical activity noted on secondary endpoints |
Phase II | Advanced Biliary Tract Cancer | 20 mg/day | PFS | No significant improvement in PFS compared to placebo |
Adverse Effects
This compound is associated with several adverse effects, primarily related to its antiangiogenic activity:
- Hypertension
- Diarrhea
- Fatigue
- Platelet count decrease
In clinical trials, higher grades of toxicity were observed in patients receiving this compound compared to those on placebo .
Case Studies
Several case reports have documented the use of this compound in various malignancies:
-
Ovarian Cancer :
- Patients with recurrent ovarian cancer showed radiographic responses after treatment with this compound, supporting its use as a therapeutic option.
- Pediatric Solid Tumors :
Propriétés
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWYDDUDKYVKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183035 | |
Record name | Cediranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies. | |
Record name | Cediranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
288383-20-0 | |
Record name | Cediranib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288383-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cediranib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cediranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cediranib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEDIRANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.